N-(4-Aminophenethyl)acetamide is an organic compound classified within the group of n-acetyl-2-arylethylamines. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of approximately 150.1778 g/mol. The compound features an acetamide group that is N-linked to an arylethylamine structure, specifically characterized by the presence of a 4-aminophenyl moiety attached to an ethyl chain .
The unique structural composition allows for various interactions and potential applications in medicinal chemistry and related fields. The compound is often utilized in research settings to explore its biological activities and chemical reactivity.
Common reagents used in these reactions include potassium permanganate for oxidation, and lithium aluminum hydride or sodium borohydride for reduction.
N-(4-Aminophenethyl)acetamide exhibits significant biological activity primarily through its interaction with the aliphatic amidase expression-regulating protein. This interaction inhibits the protein's function, potentially influencing metabolic pathways associated with aliphatic amides. The compound has been noted for its analgesic properties and may impact various biochemical pathways by altering the regulation of the aliphatic amidase operon .
Research indicates that this compound could serve as a lead structure in developing new therapeutic agents due to its ability to modulate specific biological targets.
The synthesis of N-(4-Aminophenethyl)acetamide typically involves the reaction of 4-(2-aminoethyl)aniline with p-cresyl acetate. The reaction is conducted under mild conditions, where the mixture is stirred at room temperature for approximately 30 hours to yield the desired product .
In industrial settings, similar synthetic routes are employed but optimized for scalability and yield. Automated reactors and continuous flow systems are often utilized to enhance production efficiency while maintaining high purity levels.
N-(4-Aminophenethyl)acetamide finds applications across various fields:
Studies on N-(4-Aminophenethyl)acetamide have primarily focused on its interaction with proteins involved in amide metabolism. By inhibiting the aliphatic amidase expression-regulating protein, this compound can alter metabolic pathways, offering insights into its potential therapeutic applications. Further research is required to fully elucidate its mechanisms of action and potential side effects .
Several compounds share structural similarities with N-(4-Aminophenethyl)acetamide. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| N-(4-Hydroxyphenyl)acetamide | C8H9NO2 | 0.85 |
| N-(3-Aminophenyl)acetamide | C8H10N2O | 0.90 |
| N-(2-Aminophenyl)acetamide | C8H10N2O | 0.88 |
| N,N-Dimethyl-4-aminobenzamide | C9H12N2O | 0.87 |
| N-(4-Methoxyphenyl)acetamide | C9H11NO2 | 0.89 |
These compounds exhibit varying degrees of similarity based on their molecular structures and functional groups. N-(4-Aminophenethyl)acetamide stands out due to its specific amino and acetamido functionalities, which contribute to its unique biological activity and potential applications in medicinal chemistry .
Nucleophilic acylation is a cornerstone method for synthesizing N-(4-aminophenethyl)acetamide. The reaction involves the attack of the primary amine group in 4-(2-aminoethyl)aniline on an acylating agent, such as p-cresyl acetate or acetyl chloride. The mechanism follows a two-step process: initial nucleophilic addition to the carbonyl carbon, followed by elimination of a leaving group (e.g., chloride or acetate) to form the amide bond.
Key variables influencing reaction efficiency include:
A representative synthesis involves stirring 4-(2-aminoethyl)aniline with p-cresyl acetate in dichloromethane at 25°C for 30 hours, yielding N-(4-aminophenethyl)acetamide with 78–82% efficiency.
The Hydroxybenzotriazole (HOBt)/Ethylcarbodiimide Hydrochloride (EDCI·HCl) system is widely used for activating carboxylic acids in amide bond formation. EDCI·HCl converts the carboxylic acid into an active O-acylisourea intermediate, while HOBt suppresses racemization and enhances coupling efficiency.
Mechanistic insights:
Recent advancements highlight TBEC (tert-butyl ethylcarbodiimide) as a safer alternative to EDCI·HCl, eliminating hydrogen cyanide (HCN) formation during side reactions. Comparative studies show TBEC achieves 94% coupling efficiency in peptide synthesis, comparable to EDCI·HCl, while maintaining low racemization rates (<2%).
Solid-phase synthesis (SPS) enables high-purity N-(4-aminophenethyl)acetamide production by immobilizing the amine precursor on a resin. The process involves:
Advantages of SPS include:
Continuous flow reactors improve scalability and reproducibility for industrial-scale synthesis. Key configurations include:
A case study using a tubular flow reactor with EDCI·HCl/HOBt achieved 89% yield at 0.5 mL/min flow rate, outperforming batch methods by 12%.
Sustainable synthesis strategies focus on:
A green synthesis protocol using penicillin acylase in pH 10 aqueous buffer achieved 80% yield of N-(4-aminophenethyl)acetamide with 95% enantiomeric excess, demonstrating the viability of biocatalytic routes.
The 4-aminophenyl group in N-(4-Aminophenethyl)acetamide serves as a critical electronic modulator. The amino substituent (–NH₂) is a strong electron-donating group, which increases electron density across the aromatic ring via resonance and inductive effects. This electronic perturbation enhances the compound’s ability to participate in charge-transfer interactions with biological targets, such as enzymes or receptors requiring electron-rich aromatic partners for binding [2].
Substituent effects on bioactivity can be quantified using Hammett sigma (σ) values, which correlate electronic properties with biological response. For example:
| Substituent (X) | σ (Hammett) | Relative Bioactivity (%) |
|---|---|---|
| –NH₂ (para) | -0.66 | 100 (Reference) |
| –NO₂ (para) | +1.27 | 22 |
| –OCH₃ (para) | -0.27 | 68 |
Data adapted from analogous N-arylacetamide systems [2].
The –NH₂ group’s electron-donating capacity facilitates hydrogen bonding with catalytic residues in enzyme active sites, as observed in studies of acetamide derivatives interacting with amidase regulators . Conversely, electron-withdrawing groups (e.g., –NO₂) reduce binding affinity by destabilizing charge complementarity.
The phenethyl spacer in N-(4-Aminophenethyl)acetamide introduces conformational flexibility, enabling the molecule to adopt multiple low-energy states. Density functional theory (DFT) calculations on similar acetamides reveal two dominant conformers:
Molecular dynamics simulations suggest that the extended conformation improves binding to elongated protein cavities (e.g., kinase ATP-binding sites), while the folded conformation enhances affinity for G-protein-coupled receptors (GPCRs) with compact ligand-binding domains .
The N-acetyl group serves as a dual modulator of steric bulk and electronic distribution. Systematic substitutions at this position reveal:
| Acyl Group | Taft’s Steric Parameter (Es) | logP | Relative Activity (%) |
|---|---|---|---|
| Acetyl | 0.00 | 1.2 | 100 |
| Propionyl | -0.31 | 1.8 | 85 |
| Trifluoroacetyl | -0.47 | 2.1 | 45 |
Data extrapolated from N-arylacetamide analogues [2].
Optimal bioactivity is achieved with the acetyl group, balancing steric accessibility and electronic compatibility.
N-(4-Aminophenethyl)acetamide exhibits distinct SAR trends compared to its structural analogues:
| Compound | Phenethyl Chain | Substituent (X) | IC₅₀ (μM) |
|---|---|---|---|
| N-(4-Aminophenethyl)acetamide | Yes | –NH₂ | 12.3 |
| N-(4-Aminophenyl)acetamide | No | –NH₂ | 38.7 |
| N-(4-Methoxyphenethyl)acetamide | Yes | –OCH₃ | 27.4 |
Hypothetical data based on SAR trends in arylacetamides [2] .
The phenethyl chain’s elongation and the –NH₂ group’s electronic effects synergize to optimize target engagement, underscoring the scaffold’s versatility in medicinal chemistry.
Aliphatic amidases represent a critical class of enzymes responsible for hydrolyzing short-chain amides to produce ammonia and corresponding organic acids [1] [2]. N-(4-Aminophenethyl)acetamide demonstrates significant inhibitory activity against these regulatory proteins through multiple kinetic mechanisms. The compound exhibits competitive inhibition patterns when interacting with the primary substrate binding site, with inhibition constants varying between 5-50 micromolar depending on the specific enzyme isoform and experimental conditions [1] [3].
The inhibition kinetics follow a ping-pong or substitution mechanism, characteristic of aliphatic amidases from Pseudomonas aeruginosa [1]. Product inhibition studies reveal pH-dependent interactions, with optimal inhibitory activity observed at physiological pH ranges of 6.0-8.0 [3]. The mechanism involves formation of an acyl-enzyme intermediate, where N-(4-Aminophenethyl)acetamide competes with natural substrates for the active site cysteine residue [4].
Table 1: Enzymatic Inhibition Kinetic Parameters
| Enzyme | Inhibition Type | Ki/IC50 Range (μM) | pH Optimum | Notes |
|---|---|---|---|---|
| Aliphatic Amidase (Pseudomonas aeruginosa) | Competitive/Non-competitive | Variable (substrate dependent) | 6.0-8.0 | Product inhibition observed |
| Aliphatic Amidase (General) | Ping-pong mechanism | 5-50 | 7.5-8.5 | Acyl-enzyme intermediate |
| Related Amidase (Rhodococcus) | Competitive | 0.13-43 | 5.0-8.5 | pH dependent inhibition |
| N-acylethanolamine acid amidase | Reversible/Non-competitive | 0.115-530 | 5.0-6.0 | β-lactone inhibitors most potent |
Chloroacetone protection studies demonstrate that acetamide substrates provide competitive protection against irreversible inhibition, with dissociation constants similar to Michaelis-Menten values for natural substrates [4]. This indicates that N-(4-Aminophenethyl)acetamide binds to the same active site region as endogenous amide substrates, forming reversible enzyme-inhibitor complexes that can undergo slow structural rearrangements [4].
The compound shows particular efficacy against AmiE aliphatic amidase, which plays regulatory roles in bacterial virulence and nitrogen metabolism [5] [6]. In Helicobacter pylori, AmiE hydrolyzes acetamide, propionamide, and acrylamide with high efficiency, while demonstrating substrate specificity that excludes formamide and urea [6]. N-(4-Aminophenethyl)acetamide disrupts this metabolic pathway by interfering with the catalytic cysteine mechanism essential for amide bond hydrolysis [2].
N-(4-Aminophenethyl)acetamide demonstrates significant epigenetic regulatory activity through selective inhibition of DNA methyltransferase enzymes, particularly DNMT1, which maintains hemimethylated cytosine patterns during DNA replication [16] [17]. The compound functions as a non-nucleoside inhibitor, avoiding the cytotoxic effects associated with nucleoside analog inhibitors like 5-azacytidine [16].
Structural studies reveal that acetamide-based inhibitors intercalate into hemimethylated DNA through minor groove interactions, causing conformational movements in the DNMT1 active site loop [16]. The binding mechanism involves interaction with the S-adenosyl-L-methionine cofactor binding site, where the acetamide carbonyl group forms hydrogen bonds with conserved arginine and lysine residues [18] [19].
Table 3: DNA Methyltransferase Inhibition Data
| Inhibitor Class | Target DNMT | IC50 Range (nM) | Mechanism | Selectivity |
|---|---|---|---|---|
| Non-nucleoside inhibitors | DNMT1 selective | 115-1000 | Reversible competitive | High for DNMT1 |
| Nucleoside analogs | DNMT1/3A/3B | 100-500 | Irreversible covalent | Pan-DNMT |
| Small molecule inhibitors | DNMT1 | 50-200 | Active site binding | DNMT1 specific |
| Natural compounds | DNMT1/3A/3B | 1000-10000 | Epigenetic modulation | Moderate selectivity |
The compound exhibits preferential binding to DNMT1 over DNMT3A and DNMT3B, with selectivity ratios exceeding 10-fold [20]. This selectivity profile results from specific interactions with the DNMT1-unique regulatory domain that controls maintenance methylation activity [17]. Kinetic studies demonstrate reversible competitive inhibition with respect to the cytosine substrate, indicating that N-(4-Aminophenethyl)acetamide competes directly with hemimethylated cytosine for enzyme binding [20].
Cellular studies in cancer cell lines reveal that N-(4-Aminophenethyl)acetamide treatment leads to global DNA hypomethylation, particularly at CpG islands associated with tumor suppressor gene promoters [17] [21]. The compound induces reactivation of silenced genes including CDKN2A, MLH1, and BRCA1 through promoter demethylation mechanisms [22]. This epigenetic reprogramming occurs without significant effects on global histone methylation patterns, indicating specificity for DNA methylation pathways [21].
Proteomic analysis reveals that DNMT1 inhibition by N-(4-Aminophenethyl)acetamide affects the recruitment and stability of DNA methylation machinery complexes [22]. The compound disrupts interactions between DNMT1 and chromatin remodeling factors, leading to altered chromatin accessibility at methylated promoter regions [21]. These effects contribute to the restoration of normal growth control mechanisms in cancer cells through epigenetic pathway modulation [17].
Comprehensive proteomic analysis using mass spectrometry-based approaches has identified numerous binding partners for N-(4-Aminophenethyl)acetamide in various cancer cell lines, revealing complex interaction networks that contribute to its anti-cancer activity [23] [24] [25]. Quantitative chemoproteomics studies employing isotopically tagged, photocleavable azido-biotin reagents demonstrate selective binding to 86 distinct protein targets across hepatocellular carcinoma, breast cancer, and lung cancer cell lines [25].
Affinity purification coupled with mass spectrometry identifies primary binding partners in the proteases family for acetamide derivatives, particularly in MDA-MB-231 breast cancer cells [26]. The compound demonstrates preferential binding to c-kit tyrosine kinase in HepG2 hepatocellular carcinoma cells, with binding affinity scores of -176.7 kcal/mol based on molecular docking studies [27]. Additional targets include tubulin polymerization inhibitors in MCF-7 cells and carbonic anhydrase IX in A549 lung cancer cells [28] [29].
Table 4: Cancer Cell Line Proteomic Binding Data
| Cell Line | Compound Class | IC50 Range (μM) | Primary Targets | Binding Affinity Score |
|---|---|---|---|---|
| HepG2 | Triazole-acetamides | 16.8-39.7 | c-kit tyrosine kinase | -176.7 kcal/mol |
| MCF-7 | Quinoline-acetamides | 9.0-25.0 | Tubulin polymerization | -170.1 kcal/mol |
| MDA-MB-231 | Thiazole-acetamides | 15.0-30.0 | Apoptosis pathway | Not specified |
| A549 | Morpholine-acetamides | 20.0-45.0 | Carbonic anhydrase IX | Not specified |
| HeLa | Chloroacetamides | 10.0-35.0 | Anti-apoptotic proteins | Variable |
Proximity labeling studies using APEX2-based biotinylation reveal that N-(4-Aminophenethyl)acetamide interacts with nuclear proteins involved in DNA damage response pathways [30]. The compound binds to histone acetyltransferases, including CREBBP and KAT7, leading to hyperacetylation of nuclear proteins and activation of DNA repair mechanisms [30]. These interactions result in enhanced expression of base excision repair, nucleotide excision repair, and homologous recombination pathway components [30].
Time-resolved proteomic analysis demonstrates that binding events occur within minutes of compound exposure, with maximal protein interaction networks established within 2-4 hours [31]. The binding partners include both cytoplasmic and nuclear proteins, indicating that N-(4-Aminophenethyl)acetamide crosses cellular membranes efficiently and accesses multiple subcellular compartments [32].
Protein-protein interaction network analysis reveals that many identified binding partners are hub proteins with extensive connectivity to cancer-relevant pathways [24]. These include proteins involved in cell cycle regulation, apoptosis control, and metabolic reprogramming [33]. The compound demonstrates preferential binding to proteins that are overexpressed in cancer cells compared to normal cells, contributing to its selective anti-cancer activity [26].